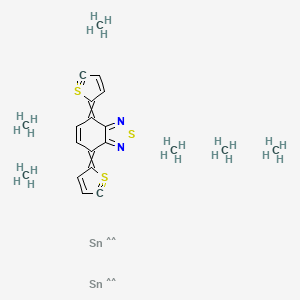![molecular formula C8H4F6N4 B12441016 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12441016.png)
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core with two trifluoromethyl groups at positions 4 and 6, and a methyl group at position 3
Méthodes De Préparation
The synthesis of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate . This method yields the desired compound in good yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.
Cycloaddition Reactions: It can undergo [2+1] or [3+2] cycloaddition reactions with trifluorodiazoethane, leading to the formation of bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include sodium methoxide, palladium on carbon, and trifluorodiazoethane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as an antitumor agent.
Agrochemicals: It is used as a key structural motif in the development of active agrochemical ingredients, providing protection against pests.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in its antitumor activity, the compound is believed to inhibit the activity of ubiquitin-specific protease 7 (USP7), leading to the suppression of tumor cell proliferation . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
3-Methyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups and are used in pharmaceuticals and agrochemicals.
Bis(trifluoromethyl)pyrazolines: These compounds are formed through cycloaddition reactions and have applications in material science.
2-Thio-containing Pyrimidines: These compounds have similar structural features and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both trifluoromethyl and methyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H4F6N4 |
|---|---|
Poids moléculaire |
270.13 g/mol |
Nom IUPAC |
3-methyl-4,6-bis(trifluoromethyl)-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H4F6N4/c1-2-3-4(7(9,10)11)15-6(8(12,13)14)16-5(3)18-17-2/h1H3,(H,15,16,17,18) |
Clé InChI |
WDWWYJRSBALAQA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=NC2=NN1)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-propylbenzene-1,3-diol](/img/structure/B12440936.png)
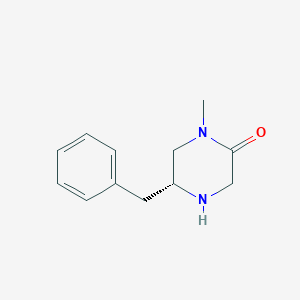
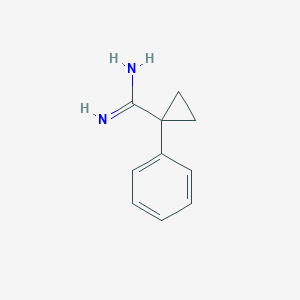




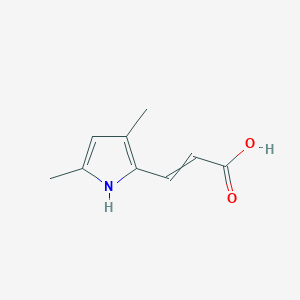
![Methyl 2-[(E)-2-(5-chloro-2-thienyl)vinyl]-6-methoxy-benzoate](/img/structure/B12440988.png)


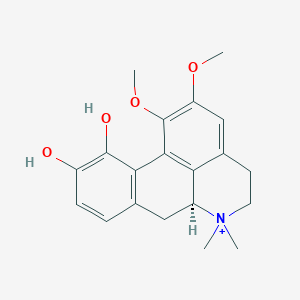
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid](/img/structure/B12441023.png)
